![molecular formula C16H17NO3 B5616048 3-(4-ethoxyphenyl)-N-(2-furylmethyl)acrylamide](/img/structure/B5616048.png)
3-(4-ethoxyphenyl)-N-(2-furylmethyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of acrylamide derivatives involves various chemical reactions tailored to introduce specific functional groups to the acrylamide backbone. For example, Bondock et al. (2014) demonstrated the diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides through a one-pot reaction, showcasing the versatility of acrylamide modifications (Bondock et al., 2014). Similarly, Pevzner and colleagues elaborated on the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, indicating the complexity and diversity in acrylamide synthesis (Pevzner, 2016).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of chemical compounds. X-ray crystallography and NMR spectroscopy are common techniques used for this purpose. For instance, the study by Bondock et al. utilized X-ray diffraction to confirm the stereochemistry and structures of synthesized acrylamide compounds (Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamide derivatives undergo various chemical reactions, reflecting their reactivity and potential applications. The research by Pevzner detailed reactions of 3-(furyl)-3-(diethoxyphosphoryl)acrylates with nitromethane, showing regioselective addition reactions (Pevzner, 2016). Additionally, the cyclization reactions involving acrylamides indicate their utility in synthesizing heterocyclic compounds, which are significant in various chemical industries.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting points, and crystallinity, are essential for their practical application. These properties depend on the molecular structure and substituents present on the acrylamide backbone. While specific data on "3-(4-ethoxyphenyl)-N-(2-furylmethyl)acrylamide" are not directly provided, studies on related compounds offer insights into how structural variations can influence these physical characteristics.
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are crucial for their application in synthetic chemistry and materials science. For example, the reactivity of acrylamide derivatives with nitromethane discussed by Pevzner highlights the synthetic utility of these compounds in creating new chemical entities with potential applications in various fields (Pevzner, 2016).
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-19-14-8-5-13(6-9-14)7-10-16(18)17-12-15-4-3-11-20-15/h3-11H,2,12H2,1H3,(H,17,18)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVZSGXQNLRZDX-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
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